N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)cinnamamide
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Description
“N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)cinnamamide” is an organic compound. It belongs to the class of organic compounds known as 2-enoyl coas . These are organic compounds containing a coenzyme A substructure linked to a 2-enoyl chain .
Synthesis Analysis
The synthesis of cinnamamides, which includes “this compound”, has been reported in the literature . The synthesis involves the use of 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO) for the synthesis of amides and peptides .Scientific Research Applications
Pyrimidine Derivatives Synthesis
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)cinnamamide is structurally related to pyrimidine derivatives. Brown & Teitei (1965) discussed the synthesis of related dimethylaminopyrimidines, highlighting their transformation into oxopyrimidines through quaternization and spontaneous loss of methyl iodide (Brown & Teitei, 1965).
Antiinflammatory Properties
Research on cinnamamides, structurally similar to the compound , has indicated their potential in antiinflammatory applications. Robert et al. (1994) synthesized derivatives of cinnamamides and tested them for antiinflammatory activity, finding notable efficacy in some compounds (Robert et al., 1994).
Antiserotonin Activity
Dombro & Woolley (1964) found that cinnamamides with aminoalkyl groups, which include structures analogous to this compound, can act as serotonin antagonists in pharmacological applications (Dombro & Woolley, 1964).
Metabolite Analysis
A study by Hardt & Angerer (1999) involved the analysis of metabolites related to compounds like this compound, providing insights into the metabolism of similar chemical structures in humans (Hardt & Angerer, 1999).
Chemical Synthesis Enhancement
Khaldoun et al. (2019) described an efficient microwave-assisted method for the synthesis of cinnamamide derivatives, which could be relevant for synthesizing compounds like this compound (Khaldoun et al., 2019).
properties
IUPAC Name |
(E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-20(2)15-13(11-17-16(19-15)22-3)18-14(21)10-9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOZSPSHMIWUNA-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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